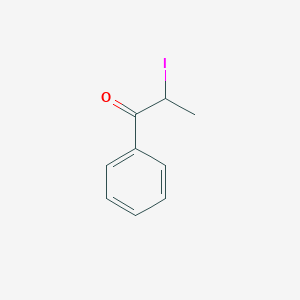
2-Iodo-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-phenylpropan-1-one is an organic compound with the molecular formula C9H9IO It is a derivative of propiophenone, where an iodine atom is substituted at the alpha position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodo-1-phenylpropan-1-one can be synthesized through several methods. One common method involves the iodination of 1-phenylpropan-1-one using iodine and a suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) under controlled conditions . The reaction typically proceeds as follows:
- Dissolve 1-phenylpropan-1-one in an appropriate solvent such as acetonitrile.
- Add iodine and TBHP to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the use of organohypervalent iodine reagents may be explored to avoid the drawbacks associated with traditional heavy metal oxidants .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-phenylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-iodo-1-phenylpropan-1-ol.
Oxidation: Formation of 2-iodo-1-phenylpropanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
2-Iodo-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-iodo-1-phenylpropan-1-one depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
2-Iodo-1-phenylpropan-1-one can be compared with other similar compounds such as:
2-Bromo-1-phenylpropan-1-one: Similar reactivity but with bromine as the halogen.
2-Chloro-1-phenylpropan-1-one: Less reactive compared to the iodine derivative.
1-Phenyl-2-iodoethanone: A shorter carbon chain but similar reactivity due to the presence of iodine.
Propiedades
Número CAS |
6084-15-7 |
|---|---|
Fórmula molecular |
C9H9IO |
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
2-iodo-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9IO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
VNLDDWAMUIGYCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


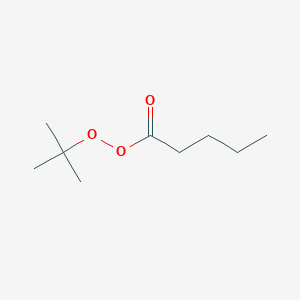

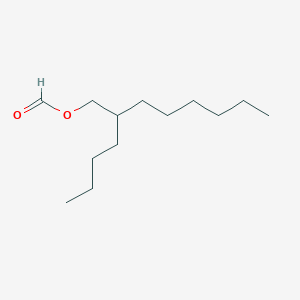
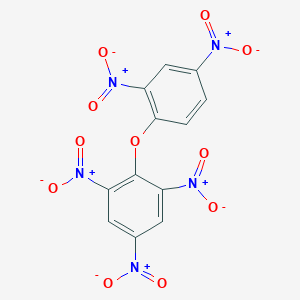
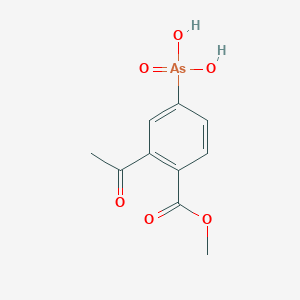

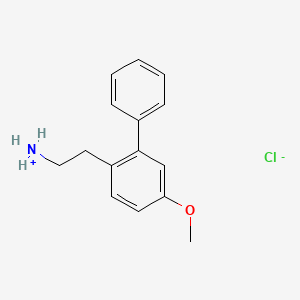
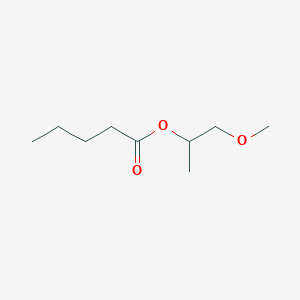


![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

